molecular formula C8H12N2O2 B1203002 Pyridoxamine CAS No. 85-87-0

Pyridoxamine

Cat. No.: B1203002
CAS No.: 85-87-0
M. Wt: 168.19 g/mol
InChI Key: NHZMQXZHNVQTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridoxamine is a naturally occurring form of vitamin B6, characterized by a pyridine ring with hydroxyl, methyl, aminomethyl, and hydroxymethyl substituents . It differs structurally from other vitamin B6 analogs (pyridoxine and pyridoxal) by its aminomethyl group at the C4 position, which confers unique chemical properties such as scavenging reactive carbonyl species (RCS), chelating metal ions, and inhibiting free radicals . This compound is metabolized into this compound 5'-phosphate (PMP), a coenzyme involved in transamination reactions and amino acid metabolism .

Clinically, this compound is notable for inhibiting advanced glycation end products (AGEs) and advanced lipoxidation end products (ALEs), which are implicated in diabetic complications, renal disease, and atherosclerosis . Studies in diabetic rats demonstrated its ability to reduce albuminuria, plasma creatinine, and hyperlipidemia while preserving renal function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pyridoxamine typically involves the conversion of pyridoxine hydrochloride. The process begins with the oxidation of pyridoxine hydrochloride using activated manganese dioxide and concentrated sulfuric acid to produce pyridoxal. This is followed by a reaction with anhydrous sodium acetate and hydroxylamine hydrochloride to form pyridoxal oxime. The final step involves the reduction of pyridoxal oxime with acetic acid and zinc to yield this compound .

Industrial Production Methods: Industrial production of this compound dihydrochloride involves similar steps but on a larger scale. The process includes the preparation of pyridoxal oxime, followed by its reduction and crystallization to obtain this compound dihydrochloride. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridoxamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form complexes with transition metal ions, particularly copper and iron .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like zinc and acetic acid.

    Substitution: Substitution reactions can occur at the aminomethyl group, often using reagents like alkyl halides.

Major Products: The major products formed from these reactions include pyridoxal and pyridoxal phosphate, which are biologically active forms of vitamin B6 .

Scientific Research Applications

Chemical Properties and Mechanisms

Pyridoxamine possesses a pyridine ring structure with various functional groups that enable it to act as a scavenger of reactive oxygen species and carbonyl compounds. Its ability to chelate metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), plays a crucial role in its function as an inhibitor of oxidative stress and protein glycation processes.

Key Mechanisms Include:

  • Scavenging Free Radicals: this compound can trap hydroxyl radicals and other reactive species, thus protecting cellular components from oxidative damage .
  • Inhibition of the Maillard Reaction: By preventing the formation of AGEs, this compound mitigates complications associated with diabetes and other metabolic disorders .
  • Metal Ion Chelation: The interaction with transition metals disrupts catalytic cycles that lead to oxidative stress and protein damage .

Medical Research Applications

This compound's applications span across various medical fields, particularly in the management of chronic diseases. Below are some notable areas of research:

Diabetes Management

This compound has been extensively studied for its role in managing diabetic complications:

  • Diabetic Nephropathy: Preclinical studies indicate that this compound administration improves kidney histology in diabetic models, suggesting potential therapeutic benefits for diabetic nephropathy .
  • Retinopathy and Neuropathy: Research shows promising results for this compound in preventing diabetic retinopathy and neuropathy through its antioxidant properties .

Cardiovascular Health

This compound has demonstrated protective effects on cardiovascular health:

  • Post-Myocardial Infarction: Studies indicate that pre-treatment with this compound improves survival rates and reduces cardiac dysfunction following myocardial infarction by limiting oxidative damage and reducing circulating AGEs .

Cancer Research

Emerging evidence suggests that this compound may have anti-cancer properties:

  • Inhibition of Tumor Growth: Some studies have explored the anti-angiogenic effects of this compound, which may inhibit tumor growth by disrupting the metabolic pathways essential for cancer cell proliferation .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

StudyFocus AreaFindings
Study on Diabetic NephropathyDiabetic Kidney DiseaseDemonstrated significant improvement in kidney function markers after treatment with this compound compared to control groups .
Myocardial Infarction StudyCardiovascular ProtectionIncreased survival rates from 44% to 78% in treated animals post-surgery, indicating potent cardioprotective effects .
Cancer ResearchTumor Growth InhibitionShowed that this compound could reduce angiogenesis in tumor models, suggesting potential as an adjunct therapy for cancer treatment .

Comparison with Similar Compounds

Structural Comparison with Vitamin B6 Analogs

Vitamin B6 comprises three primary forms: pyridoxine (alcohol), pyridoxal (aldehyde), and pyridoxamine (amine). Their structural differences at the C4 position dictate distinct biochemical roles:

Compound C4 Substituent Active Form Key Functions
This compound Aminomethyl This compound 5'-phosphate (PMP) Inhibits AGEs/ALEs, scavenges RCS, reduces oxidative stress, improves lipid metabolism
Pyridoxine Hydroxymethyl Pyridoxal 5'-phosphate (PLP) Coenzyme in amino acid metabolism, neurotransmitter synthesis
Pyridoxal Aldehyde Pyridoxal 5'-phosphate (PLP) Similar to pyridoxine but more involved in glycogen phosphorylase activity

This compound’s aminomethyl group enables nucleophilic trapping of carbonyl intermediates (e.g., methylglyoxal), a mechanism absent in pyridoxine and pyridoxal .

Pharmacological Comparison with AGE/ALE Inhibitors

Aminoguanidine

  • Mechanism : Primarily inhibits AGE formation by blocking cross-linking of proteins and glucose .
  • Efficacy: In diabetic rats, aminoguanidine reduced AGEs comparably to this compound but showed weaker effects on ALEs and lipid peroxidation . It also inhibits nitric oxide synthase, which may dilute its therapeutic specificity .

Thiamine Pyrophosphate (Vitamin B1 Derivative)

  • Mechanism: Inhibits early-stage AGE formation more effectively than aminoguanidine .
  • Efficacy: In vitro studies show superior AGE inhibition compared to aminoguanidine but lack evidence for ALE modulation .
Parameter This compound Aminoguanidine Thiamine Pyrophosphate
AGE Inhibition +++ ++ +++
ALE Inhibition +++ + Not studied
Cell Permeability High Low Moderate
Clinical Trials Phase III ongoing Discontinued Preclinical only

Mechanisms of Action

This compound’s multitarget effects distinguish it from other compounds:

Carbonyl Trapping : Reacts with dicarbonyl intermediates (e.g., glyoxal) to prevent AGE/ALE formation .

Metal Chelation : Binds transition metals (e.g., Cu²⁺, Fe³⁺), inhibiting metal-catalyzed oxidation reactions .

Free Radical Scavenging : Reduces oxidative stress by neutralizing reactive oxygen species (ROS) .

Lipid Peroxidation Inhibition : Traps lipid-derived RCS (e.g., malondialdehyde), reducing ALEs in LDL oxidation models .

Therapeutic Efficacy in Disease Models

Diabetic Nephropathy

  • This compound : Reduced albuminuria by 50% and plasma creatinine by 25% in streptozotocin-diabetic rats . In phase II trials, it slowed serum creatinine rise in diabetic patients .
  • Aminoguanidine: Showed similar renal protection in rats but failed in clinical trials due to toxicity .

Retinopathy and Atherosclerosis

  • This compound reduced retinal acellular capillaries and extracellular matrix proteins (e.g., collagen IV) in diabetic models . It also decreased atherosclerotic plaque formation by inhibiting LDL oxidation .

Clinical Trial Outcomes

  • PYR-205/207 Trials : this compound (250 mg twice daily) significantly reduced serum creatinine in patients with diabetic nephropathy (p < 0.03) and lowered urinary TGF-β1, a fibrosis marker .
  • Combination Therapy : this compound synergized with enalapril (ACE inhibitor) to reduce kidney disease mortality in Zucker rats, suggesting additive benefits in hypertension .

Biological Activity

Pyridoxamine (PM) is one of the three natural forms of vitamin B6, alongside pyridoxine (PN) and pyridoxal (PL). It plays a crucial role in various biological processes, particularly in the inhibition of advanced glycation end products (AGEs), which are implicated in numerous chronic diseases, including diabetes and cardiovascular disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Advanced Glycation End Products (AGEs) : this compound has been shown to inhibit the formation of AGEs by forming stable complexes with metal ions that catalyze oxidative reactions in the glycation process. It reacts with reactive carbonyl compounds, preventing further protein damage and reducing oxidative stress associated with AGE formation .
  • Antioxidant Properties : The compound acts as a scavenger for reactive oxygen species (ROS), including hydroxyl radicals and peroxyl radicals. Studies indicate that this compound can trap these radicals effectively, thereby mitigating oxidative stress . Its antioxidant capacity is significant in explaining its role in inhibiting glycation processes.
  • Metal Chelation : this compound can chelate metal ions such as copper and iron, which are known to catalyze oxidative reactions leading to AGE formation. This chelation further enhances its protective effects against oxidative damage .

Therapeutic Applications

This compound's biological activity has led to various therapeutic applications:

  • Diabetic Complications : Research has demonstrated that this compound can reduce the progression of diabetic kidney disease and retinopathy by inhibiting AGEs. In animal models, it has shown promise in reducing kidney crystal formation associated with primary hyperoxaluria type 1 (PH1) .
  • Cardiovascular Health : By preventing oxidative stress and inflammation linked to AGEs, this compound may play a protective role in cardiovascular diseases. Its ability to inhibit endothelial cell dysfunction is particularly noteworthy .

Research Findings

Numerous studies have explored the biological activity of this compound:

StudyFindings
Demonstrated that this compound inhibits AGE formation through metal ion chelation and radical scavenging.
Showed that PM administration reduced kidney crystals in PH1 models and improved glyoxylate detoxification.
Investigated the anti-angiogenic properties of vitamin B6 compounds, highlighting PM's lack of inhibitory effects on certain DNA polymerases compared to other B6 forms.

Case Studies

  • Diabetic Kidney Disease : A study involving diabetic rats treated with this compound showed a significant reduction in markers of kidney damage compared to untreated controls. The results suggested that PM effectively mitigates oxidative stress and inhibits AGE accumulation in renal tissues .
  • Primary Hyperoxaluria Type 1 : In a clinical trial involving patients with PH1, this compound supplementation resulted in decreased urinary oxalate levels and improved renal function markers, indicating its potential therapeutic role in managing this condition .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which pyridoxamine inhibits advanced glycation end products (AGEs) in diabetic models?

this compound disrupts AGE formation through two key mechanisms: (1) trapping reactive carbonyl intermediates (e.g., methylglyoxal) during the Maillard reaction, preventing their progression to AGEs, and (2) chelating metal ions like Cu²⁺ and Fe³⁺, which are critical for redox reactions driving post-Amadori modifications . Experimental studies in diabetic rats demonstrate reduced aortic collagen glycation and AGE accumulation via these pathways . Methodologically, researchers often quantify AGEs using immunofluorescence or HPLC-based assays in tissue samples .

Q. How do researchers standardize this compound dosing in preclinical studies to assess its therapeutic effects?

Dosing protocols vary by model but commonly involve oral administration via drinking water (e.g., 2 mg/mL for mice/rats) to ensure consistent intake . Studies in streptozotocin (STZ)-induced diabetic rats use doses ranging from 50–150 mg/kg/day, with efficacy evaluated through biomarkers like urinary albumin, plasma creatinine, and histopathological analysis of kidney or vascular tissues . Researchers must account for species-specific metabolism; for example, this compound is converted to pyridoxal in intestinal tissues in mice, affecting bioavailability .

Q. What experimental models are most robust for studying this compound’s impact on diabetic vascular complications?

STZ-induced diabetic rodents are widely used to mimic hyperglycemia-driven vascular dysfunction. Key endpoints include arterial stiffness (measured via pulse wave velocity or aortic input impedance ), cardiac hypertrophy (left ventricular weight-to-body weight ratio ), and AGE accumulation in aortic collagen (immunofluorescence or ELISA ). Aged C57BL/6 mice (18+ months) are also employed to study age-related arterial stiffening, with this compound treatment showing reduced AGEs in aortic walls .

Advanced Research Questions

Q. How can conflicting data on this compound’s systemic AGE reduction be reconciled across studies?

While this compound reduces tissue-specific AGEs in diabetic kidneys and aortas , some studies report no significant changes in plasma AGE levels (e.g., in sickle cell disease mice ). This discrepancy may arise from differences in:

  • Compartmentalization : AGEs in plasma vs. tissues may reflect distinct glycation pathways.
  • Model-specific pathology : Diabetic models prioritize AGE formation via hyperglycemia, while non-diabetic models (e.g., SCD) involve oxidative stress-driven mechanisms .
  • Analytical sensitivity : Tissue-specific immunofluorescence detects localized AGEs better than plasma assays . Researchers should combine systemic and tissue-level analyses to resolve contradictions.

Q. What methodological considerations are critical when designing combination therapies involving this compound?

Combining this compound with ACE inhibitors (e.g., enalapril) or antioxidants (e.g., vitamin E) requires:

  • Dose optimization : Synergistic effects in diabetic mice show this compound (50 mg/kg/day) + enalapril (10 mg/kg/day) reduces kidney mortality better than monotherapy .
  • Mechanistic overlap : this compound’s dual inhibition of AGEs and advanced lipoxidation end products (ALEs) complements ACE inhibitors’ hemodynamic effects but may mask individual contributions .
  • Endpoint selection : Use multi-organ biomarkers (e.g., urinary TGF-β1 for kidney injury , aortic collagen crosslinking for vascular health ).

Q. What statistical approaches are recommended for analyzing this compound’s multifactorial effects in chronic disease models?

Longitudinal studies should employ mixed-effects models to account for repeated measurements (e.g., monthly plasma creatinine ). For omics data (e.g., metabolomics linking this compound to IL-1β or LDL-C ), partial least squares discriminant analysis (PLS-DA) can identify key metabolic pathways. Researchers must also control for confounders like age-related variance in aged mouse models and use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for group comparisons .

Q. How does this compound compare to other B6 vitamers (e.g., pyridoxal-5’-phosphate) in preclinical efficacy?

this compound and pyridoxal-5’-phosphate (PLP) both inhibit AGEs but differ in:

  • Bioavailability : PLP requires enzymatic conversion for activity, while this compound is absorbed directly .
  • Efficacy : In diabetic nephropathy models, PLP outperforms this compound in reducing urinary protein loss and kidney inflammation .
  • Mechanistic breadth : this compound uniquely inhibits ALEs by scavenging lipid peroxidation products . Researchers should tailor vitamer choice to study objectives (e.g., glycation vs. lipoxidation).

Q. Methodological Pitfalls and Solutions

Q. What are common limitations in quantifying this compound’s anti-glycation effects, and how can they be mitigated?

  • Artifact formation : Fluorescent AGE assays (e.g., pentosidine) may cross-react with this compound derivatives. Use LC-MS/MS for specificity .
  • Tissue heterogeneity : Aortic collagen analysis requires standardized sampling sites to avoid regional stiffness variations .
  • Metabolic interference : this compound’s conversion to pyridoxal in vivo necessitates concurrent measurement of both vitamers .

Q. How can researchers address the translational gap between preclinical this compound studies and clinical trials?

  • Dose extrapolation : Convert rodent doses to human equivalents using body surface area scaling (e.g., 50 mg/kg in rats ≈ 8.1 mg/kg in humans) .
  • Biomarker validation : Prioritize endpoints used in successful phase II trials, such as urinary TGF-β1 and creatinine clearance .
  • Model refinement : Incorporate comorbidities (e.g., hypertension + diabetes) seen in human patients, as done in SHRSP rat models .

Properties

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZMQXZHNVQTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046929
Record name Pyridoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyridoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

815 mg/mL
Record name Pyridoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

85-87-0
Record name Pyridoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridoxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11673
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyridoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridoxamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6466NM3W93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyridoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Pyridoxamine
Pyridoxamine
Pyridoxamine
Pyridoxamine
Pyridoxamine
Pyridoxamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.